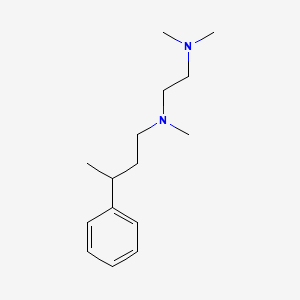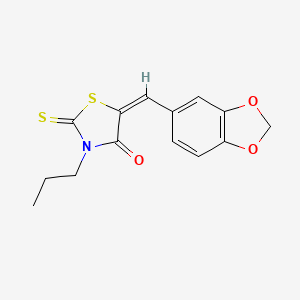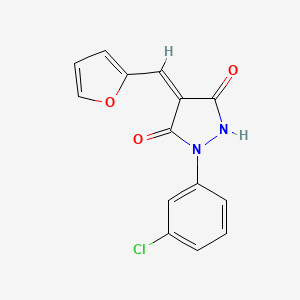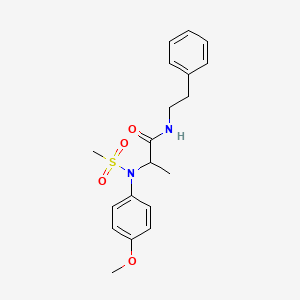
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine, also known as TPE-235, is a chemical compound that belongs to the family of monoamine transporter inhibitors. It is widely used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters.
Wirkmechanismus
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine exerts its effects by binding to the monoamine transporters and blocking their ability to transport neurotransmitters back into the presynaptic neuron. This leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which enhances neurotransmission and produces a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of monoamine transporters by N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine leads to a range of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-related behavior, improved cognitive function, and reduced anxiety and depression-like behaviors. N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has several advantages for lab experiments, including its high potency and selectivity for monoamine transporters, its ability to cross the blood-brain barrier, and its relatively long half-life. However, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine also has limitations, including its potential for off-target effects and its toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine. These include further studies of its mechanisms of action and physiological effects, the development of more selective and potent monoamine transporter inhibitors, and the investigation of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, the use of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine in combination with other drugs or therapies may enhance its efficacy and reduce its potential side effects.
Synthesemethoden
The synthesis of N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine involves a series of chemical reactions that require specialized equipment and expertise. The process starts with the reaction of 3-phenylbutylamine with 2-bromo-N,N-dimethylethanamine, followed by the reaction of the resulting intermediate with sodium hydride and ethylene glycol. The final product is obtained by the reaction of the intermediate with trimethylamine.
Wissenschaftliche Forschungsanwendungen
N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine has been extensively used in scientific research to study the mechanisms of action and physiological effects of monoamine transporters. It is a potent inhibitor of the dopamine transporter, the norepinephrine transporter, and the serotonin transporter, which are responsible for the reuptake of these neurotransmitters into presynaptic neurons. By inhibiting these transporters, N,N,N'-trimethyl-N'-(3-phenylbutyl)-1,2-ethanediamine increases the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Eigenschaften
IUPAC Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-14(15-8-6-5-7-9-15)10-11-17(4)13-12-16(2)3/h5-9,14H,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTXXBYVLJMVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)CCN(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(3-phenylbutyl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5060974.png)
![ethyl 1-[3-(methylthio)propanoyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5060983.png)
![4-[(2-phenyl-5-pyrimidinyl)carbonyl]morpholine](/img/structure/B5060988.png)


![4-chloro-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5061004.png)
![ethyl {3-[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]-2-imino-5-oxo-1-imidazolidinyl}acetate](/img/structure/B5061012.png)

![4-ethyl 2-methyl 3-methyl-5-[(2-methylbenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5061020.png)

![5-[4-(methylthio)benzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5061030.png)

![1-[2-({[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5061046.png)